angiotensin A
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Overview
Description
Angiotensin A is a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance in the body. It is part of the renin-angiotensin system, which is essential for maintaining cardiovascular homeostasis. This compound is derived from angiotensinogen, a protein produced by the liver, and is converted into its active forms through a series of enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin A typically involves the enzymatic cleavage of angiotensinogen by renin, an enzyme secreted by the kidneys. This process produces angiotensin I, which is then converted to angiotensin II by the angiotensin-converting enzyme (ACE). This compound is a less studied variant but follows a similar pathway .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology to produce angiotensinogen in large quantities. This protein is then subjected to enzymatic reactions to yield this compound. The process requires precise control of reaction conditions, including pH, temperature, and enzyme concentrations, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Angiotensin A undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and activity.
Reduction: This reaction can reverse oxidation effects and restore the peptide’s original state.
Substitution: This reaction involves replacing one amino acid in the peptide chain with another, potentially altering its function.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques using specific enzymes and conditions.
Major Products Formed:
Oxidation: Modified this compound with altered activity.
Reduction: Restored this compound.
Substitution: Variants of this compound with different amino acid sequences and potentially different biological activities.
Scientific Research Applications
Angiotensin A has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying protein-protein interactions and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the renin-angiotensin system
Mechanism of Action
Angiotensin A exerts its effects by binding to specific receptors on the surface of target cells. This binding activates a cascade of intracellular signaling pathways that lead to various physiological responses, including vasoconstriction, increased aldosterone secretion, and enhanced sodium and water reabsorption. The primary molecular targets of this compound are the angiotensin II type 1 and type 2 receptors (AT1R and AT2R) .
Comparison with Similar Compounds
Angiotensin I: A precursor to angiotensin II, with limited biological activity.
Angiotensin II: The most active form, responsible for most of the physiological effects attributed to the renin-angiotensin system.
Angiotensin III: A metabolite of angiotensin II, with similar but less potent effects.
Comparison: Angiotensin A is unique in its specific receptor interactions and the resulting physiological effects. While angiotensin II is the most potent and well-studied form, this compound offers distinct advantages in certain therapeutic contexts due to its different receptor binding affinities and downstream signaling pathways .
Properties
Molecular Formula |
C49H71N13O10 |
---|---|
Molecular Weight |
1002.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
CHCOFDZSJYMQMX-NOQNJSOHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |
Origin of Product |
United States |
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